molecular formula C22H26N2O2 B12296860 Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate

Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate

Cat. No.: B12296860
M. Wt: 350.5 g/mol
InChI Key: KODRRDFYIMHIFB-UHFFFAOYSA-N
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Description

Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate is an organic compound that features a quinoline moiety attached to a cyclohexyl ring via an ethynyl linkage, with a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Ethynyl Intermediate: The quinoline derivative is first functionalized with an ethynyl group using a palladium-catalyzed Sonogashira coupling reaction.

    Cyclohexylation: The ethynyl-quinoline intermediate is then reacted with a cyclohexyl halide under basic conditions to form the cyclohexylated product.

    Carbamate Formation: Finally, the cyclohexylated product is treated with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like tert-butyl hydroperoxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, which can reduce the quinoline moiety.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide, often under mild conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit specific enzymes, while the ethynyl and carbamate groups can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate: Unique due to its specific combination of functional groups.

    This compound derivatives: Similar compounds with slight modifications to the quinoline or cyclohexyl groups.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

tert-butyl N-[1-(2-quinolin-3-ylethynyl)cyclohexyl]carbamate

InChI

InChI=1S/C22H26N2O2/c1-21(2,3)26-20(25)24-22(12-7-4-8-13-22)14-11-17-15-18-9-5-6-10-19(18)23-16-17/h5-6,9-10,15-16H,4,7-8,12-13H2,1-3H3,(H,24,25)

InChI Key

KODRRDFYIMHIFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C#CC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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